molecular formula C19H14BrN3OS B11354789 2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile CAS No. 669747-32-4

2-[(4-Bromobenzyl)sulfanyl]-4-hydroxy-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Cat. No.: B11354789
CAS No.: 669747-32-4
M. Wt: 412.3 g/mol
InChI Key: DGOPPGAAOXWPHD-UHFFFAOYSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a methylphenyl group, and a dihydropyrimidine core, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl chloride with 4-methylthiophenol to form 4-bromophenyl methyl sulfide. This intermediate is then reacted with ethyl cyanoacetate and urea under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the bromophenyl and methylphenyl groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BROMOPHENYL)-2-[(4-METHYLPHENYL)SULFANYL]-4-OXOBUTANOIC ACID
  • 4-Bromophenyl methyl sulfone
  • 4-Bromothioanisole

Uniqueness

Compared to similar compounds, 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE stands out due to its dihydropyrimidine core, which imparts unique chemical and biological properties.

Properties

CAS No.

669747-32-4

Molecular Formula

C19H14BrN3OS

Molecular Weight

412.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H14BrN3OS/c1-12-2-6-14(7-3-12)17-16(10-21)18(24)23-19(22-17)25-11-13-4-8-15(20)9-5-13/h2-9H,11H2,1H3,(H,22,23,24)

InChI Key

DGOPPGAAOXWPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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